Gamma-nonalactone

Description

1,4-Decanolide is a metabolite found in or produced by Saccharomyces cerevisiae.

4-Nonanolide is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

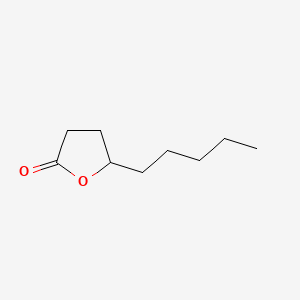

IUPAC Name |

5-pentyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYTRUKMRCXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034229 |

Source

|

| Record name | gamma-Nonanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour |

Source

|

| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Nonalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. |

Source

|

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) |

Source

|

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.966 at 25 °C, 0.958-0.966 |

Source

|

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Nonalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

104-61-0, 82373-92-0, 57084-16-9 |

Source

|

| Record name | (±)-γ-Nonalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-5-pentyl-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Nonanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-NONALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydro-5-pentyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to Gamma-Nonalactone: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-nonalactone (B146572) (γ-nonalactone) is a naturally occurring and synthetically produced lactone, a cyclic ester, renowned for its characteristic creamy, coconut-like aroma. It is a key component in the flavor and fragrance industries and is also of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, analytical protocols, and diverse applications of gamma-nonalactone, with a focus on providing detailed information for a scientific audience.

Chemical Structure and Identification

Gamma-nonalactone, systematically named 5-pentyloxolan-2-one, is a nine-carbon lactone with a five-membered ring. The chirality at the C5 position results in two enantiomers, (R)- and (S)-gamma-nonalactone, which can exhibit different sensory properties.

Table 1: Chemical Identification of Gamma-Nonalactone

| Identifier | Value |

| IUPAC Name | 5-pentyloxolan-2-one |

| Synonyms | Aldehyde C-18, Coconut Aldehyde, 4-Hydroxynonanoic acid γ-lactone |

| CAS Number | 104-61-0[1] |

| Molecular Formula | C₉H₁₆O₂[1] |

| Molecular Weight | 156.22 g/mol [1] |

| InChI Key | OALYTRUKMRCXNH-UHFFFAOYSA-N |

| SMILES | CCCCCC1CCC(=O)O1 |

Physicochemical and Organoleptic Properties

Gamma-nonalactone is a colorless to pale yellow oily liquid at room temperature. Its distinct aroma is a key attribute for its commercial applications.

Table 2: Physicochemical Properties of Gamma-Nonalactone

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 121-122 °C at 6 mmHg | [2] |

| Melting Point | Not available | |

| Density | 0.976 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.447 | [2] |

| Flash Point | >110 °C | |

| Water Solubility | 9.22 g/L at 25 °C | [2] |

| Solubility | Soluble in most fixed oils, mineral oil, and propylene (B89431) glycol. Insoluble in glycerin. | [2] |

| Vapor Pressure | 1.9 Pa at 25 °C | [2] |

| logP | 2.5 at 25 °C | [2] |

Table 3: Organoleptic Properties of Gamma-Nonalactone

| Property | Description |

| Odor | Strong, creamy, coconut-like, with waxy and sweet notes.[2] |

| Taste | Fatty, creamy, coconut-like with buttery and oily nuances. |

Synthesis of Gamma-Nonalactone

Gamma-nonalactone can be produced through various chemical synthesis routes as well as by biotechnological methods. The choice of synthesis depends on factors such as desired yield, purity, and the need for a "natural" label.

Chemical Synthesis

Several established chemical methods for the synthesis of gamma-nonalactone are utilized in industrial production.

This two-step process involves a Knoevenagel condensation followed by lactonization.

-

Step 1: Knoevenagel Condensation: Heptanal (B48729) reacts with malonic acid in the presence of a base like triethylamine (B128534) to form non-2-enoic acid.

-

Step 2: Lactonization: The resulting unsaturated acid is then treated with a strong acid, such as sulfuric acid, to induce intramolecular cyclization to form gamma-nonalactone.

Experimental Protocol: Synthesis from Heptanal and Malonic Acid

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Condensation: Charge the flask with malonic acid and pyridine. Add heptanal dropwise while stirring and maintaining the temperature. Heat the mixture to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Lactonization: The crude non-2-enoic acid is dissolved in a suitable solvent and treated with concentrated sulfuric acid at a controlled temperature.

-

Purification: The reaction is quenched with water and extracted. The organic phase is washed, dried, and the solvent removed. The final product is purified by vacuum distillation.

This method involves the free-radical addition of n-hexanol to acrylic acid, followed by in-situ lactonization.

Experimental Protocol: Radical Addition

-

Reaction Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a thermometer.

-

Reaction: n-Hexanol and a catalytic amount of a radical initiator (e.g., di-tert-butyl peroxide) are heated. A mixture of acrylic acid and additional n-hexanol is added dropwise over several hours.

-

Lactonization: The reaction mixture is maintained at reflux to promote the cyclization of the intermediate 4-hydroxynonanoic acid.

-

Purification: The excess n-hexanol is removed by distillation, and the crude gamma-nonalactone is purified by vacuum distillation.

Biotechnological Production

The demand for natural flavoring agents has driven the development of biotechnological routes for gamma-nonalactone production. This typically involves the microbial transformation of fatty acid precursors.

Experimental Protocol: Biotechnological Production (General Overview)

-

Microorganism Selection: A suitable microorganism, such as certain yeast or fungi species (e.g., Sporidiobolus, Yarrowia), capable of biotransforming fatty acids is selected.

-

Culture Conditions: The microorganism is cultured in a bioreactor under optimized conditions of temperature, pH, and aeration.

-

Substrate Feeding: A precursor, such as ricinoleic acid or other suitable fatty acids, is fed to the culture.

-

Biotransformation: The microorganism's enzymatic machinery converts the precursor through pathways like β-oxidation to produce 4-hydroxynonanoic acid, which then lactonizes to gamma-nonalactone.

-

Extraction and Purification: The gamma-nonalactone is extracted from the fermentation broth using solvent extraction or other separation techniques and subsequently purified.

Analytical Protocols

The characterization and quantification of gamma-nonalactone are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Table 4: Analytical Techniques for Gamma-Nonalactone

| Technique | Purpose | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Column: DB-5ms, HP-INNOWax, or similar. Injector Temp: 250 °C. Oven Program: Gradient from 60 °C to 240 °C. MS Detection: Electron Ionization (EI) at 70 eV. Key Ions: m/z 85 (base peak), 41, 55, 99. |

| Chiral Gas Chromatography | Enantiomeric Separation | Column: Cyclodextrin-based chiral stationary phase (e.g., β-DEX). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H NMR (CDCl₃): Signals for alkyl chain protons and protons on the lactone ring. ¹³C NMR (CDCl₃): Signals for carbonyl carbon (~177 ppm) and other carbons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic Peaks: Strong C=O stretch (~1770 cm⁻¹), C-O stretch (~1180 cm⁻¹). |

Experimental Protocol: GC-MS Analysis of Gamma-Nonalactone in a Food Matrix

-

Sample Preparation (Solid Phase Microextraction - SPME):

-

A representative sample is homogenized and placed in a headspace vial.

-

An internal standard is added.

-

The vial is equilibrated at a specific temperature (e.g., 60 °C).

-

An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined time to adsorb volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the hot GC inlet.

-

The separated compounds are detected by the mass spectrometer.

-

-

Data Analysis:

-

Gamma-nonalactone is identified by its retention time and mass spectrum compared to a reference standard.

-

Quantification is performed using a calibration curve based on the internal standard.

-

Applications

The primary applications of gamma-nonalactone are in industries that leverage its distinct sensory properties. There is also growing interest in the biological activities of gamma-lactones.

Food and Beverage Industry

Gamma-nonalactone is a widely used flavoring agent to impart or enhance coconut, peach, apricot, and other fruity and creamy flavors in a variety of products.[3]

-

Confectionery and Bakery: Used in candies, chocolates, cookies, and cakes.

-

Beverages: Incorporated into alcoholic and non-alcoholic drinks to provide tropical and creamy notes.

-

Dairy Products: Enhances the flavor of ice cream, yogurt, and puddings.

Fragrance and Cosmetics Industry

In perfumery, gamma-nonalactone is valued for its ability to add a creamy, fruity, and tropical character to fragrances.[4][5][6]

-

Fine Fragrances: A key component in floral and gourmand perfumes.

-

Personal Care Products: Used in lotions, soaps, shampoos, and other cosmetics to provide a pleasant scent.[5][7]

Research and Potential Pharmacological Applications

The gamma-butyrolactone (B3396035) scaffold is present in numerous biologically active natural products and pharmaceuticals.[2][8] While gamma-nonalactone itself is primarily studied for its flavor and fragrance properties, the broader class of gamma-lactones has been investigated for various pharmacological activities.

-

Signaling Molecules: Some gamma-butyrolactones act as signaling molecules in bacteria.

-

Potential Therapeutic Effects: Research on various gamma-lactones has explored their potential as anti-inflammatory, antimicrobial, and anticancer agents.[9] The study of specific lactones like gamma-nonalactone in these contexts is an emerging area of research.

Conclusion

Gamma-nonalactone is a commercially significant molecule with a well-defined chemical structure and a desirable sensory profile. The diverse methods for its synthesis, both chemical and biotechnological, allow for its widespread application. Detailed analytical protocols are essential for ensuring its quality and for its detection and quantification in various matrices. While its primary role is in the flavor and fragrance industries, the biological activities of the broader gamma-lactone class suggest potential for future research into the pharmacological applications of gamma-nonalactone and its derivatives. This guide provides a foundational technical overview to support researchers, scientists, and drug development professionals in their work with this versatile compound.

References

- 1. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones [mdpi.com]

- 3. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]

- 4. thefragrancefoundry.com [thefragrancefoundry.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. fraterworks.com [fraterworks.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Gamma-Nonalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572) (γ-nonalactone), also known by trade names such as Aldehyde C-18 and coconut aldehyde, is a naturally occurring and synthetically produced lactone.[1][2] It is a significant contributor to the aroma of various fruits, including peaches and apricots, and is a key component in coconut flavors.[3][4] Its characteristic creamy, sweet, and coconut-like scent has led to its widespread use in the food, fragrance, and cosmetic industries.[2][4] This technical guide provides an in-depth overview of the physicochemical properties of gamma-nonalactone, along with generalized experimental protocols for their determination and an illustrative representation of its interaction with the olfactory system.

Physicochemical Properties

The physicochemical properties of gamma-nonalactone are crucial for its application and formulation in various products. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | References |

| Chemical Name | 5-pentyloxolan-2-one | [1][5] |

| Synonyms | Aldehyde C-18, Coconut Aldehyde, γ-Nonanolactone | [1][2][4] |

| CAS Number | 104-61-0 | [1][4] |

| Molecular Formula | C₉H₁₆O₂ | [1][3] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Strong, creamy, coconut-like, with fruity undertones | [1][2][4] |

Thermal and Optical Properties

| Property | Value | Conditions | References |

| Boiling Point | 243 °C | @ 760 mmHg | [3][6] |

| 136 °C | @ 1.7 kPa | [1] | |

| 121-122 °C | @ 6 mmHg | [6][7][8] | |

| Melting Point | Approx. 26 °C | [4] | |

| Flash Point | > 110 °C (230 °F) | Closed cup | [4][7] |

| Refractive Index | 1.446 - 1.450 | @ 20 °C | [1][6] |

| 1.447 | @ 20 °C (lit.) | [7][8][9] |

Solubility and Density

| Property | Value | References | | :--- | :--- | | Solubility in Water | Insoluble; 0.76 g/L @ 25°C (estimated) |[1][10] | | Solubility in Organic Solvents | Soluble in alcohol, most fixed oils, and propylene (B89431) glycol |[1][10] | | Density | 0.958 - 0.966 g/cm³ | @ 25 °C |[1] | | | 0.964 g/cm³ | |[3] | | | 0.976 g/mL | @ 25 °C (lit.) |[7][8][9] |

Spectral Data

| Spectral Data Type | Key Characteristics | References |

| Mass Spectrometry (GC-MS) | Base peak at m/z 85 | [1] |

| ¹H NMR | Data available in spectral databases | [1] |

| ¹³C NMR | Data available in spectral databases | [11] |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like gamma-nonalactone.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating medium (e.g., mineral oil)

-

Sample of gamma-nonalactone

Procedure:

-

A small amount of gamma-nonalactone is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating medium within the Thiele tube.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid.[2][3][4][8][12]

Caption: Workflow for Boiling Point Determination.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or density bottle.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermometer

-

Sample of gamma-nonalactone

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water.

-

The pycnometer is emptied, dried, and then filled with gamma-nonalactone at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer, determined from the mass and known density of water).[1][13][14][15][16]

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of gamma-nonalactone

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of gamma-nonalactone are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, maintained by the water bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and clear.

-

The control knob is turned to bring the dividing line to the center of the crosshairs.

-

The refractive index is read from the scale.[17][18][19][20]

Olfactory Signaling Pathway

The perception of gamma-nonalactone's characteristic coconut-like aroma is initiated by its interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like gamma-nonalactone to its specific receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent.

The generalized olfactory signal transduction pathway is as follows:

-

Binding: Gamma-nonalactone binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).[6][21]

-

G-Protein Activation: This binding activates an associated G-protein (G-olf).[6][22]

-

Adenylyl Cyclase Activation: The activated G-olf stimulates the enzyme adenylyl cyclase.[6][21]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[6]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[6][23]

-

Depolarization: The opening of these channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the OSN membrane.[6]

-

Signal Transmission: This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain.[24]

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. pubs.aip.org [pubs.aip.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. homesciencetools.com [homesciencetools.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. mt.com [mt.com]

- 18. Requirements for refractive index measurements | Anton Paar Wiki [wiki.anton-paar.com]

- 19. mt.com [mt.com]

- 20. Spectroscopic method for measuring refractive index [opg.optica.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Olfactory system - Wikipedia [en.wikipedia.org]

The Biosynthesis of γ-Nonalactone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Nonalactone is a vital aroma compound found in numerous fruits and plants, imparting characteristic coconut-like and fruity notes.[1] Its biosynthesis is a complex process originating from the lipid metabolism of the plant. This technical guide provides an in-depth exploration of the core biosynthetic pathway of γ-nonalactone in plants, starting from its precursor, linoleic acid. It details the enzymatic steps involving lipoxygenase and hydroperoxide lyase, the subsequent oxidative processes, and the final lactonization. This document summarizes key quantitative data, provides detailed experimental protocols for analysis and enzyme characterization, and includes pathway and workflow visualizations to support research and development in the fields of flavor science, biotechnology, and natural product synthesis.

Core Biosynthetic Pathway

The formation of γ-nonalactone in plants is a multi-step enzymatic process rooted in the oxylipin pathway, which is typically involved in plant defense and signaling.[2] The primary precursor for γ-nonalactone is the C18 polyunsaturated fatty acid, linoleic acid. The pathway can proceed through two main branches, initiated by either 9-lipoxygenase (9-LOX) or 13-lipoxygenase (13-LOX).

1.1 Lipoxygenase (LOX) Action

The pathway begins with the dioxygenation of linoleic acid by lipoxygenase (LOX), a non-heme iron-containing enzyme.[3] Plant LOXs catalyze the regio- and stereoselective insertion of molecular oxygen into polyunsaturated fatty acids.[4]

-

9-LOX Pathway: The 9-LOX enzyme specifically oxygenates linoleic acid at the C-9 position, forming 9-(S)-hydroperoxyoctadeca-10(E),12(Z)-dienoic acid (9S-HPODE).[4]

-

13-LOX Pathway: Alternatively, 13-LOX oxygenates linoleic acid at the C-13 position to yield 13-(S)-hydroperoxyoctadeca-9(Z),11(E)-dienoic acid (13S-HPODE).[5]

1.2 Hydroperoxide Lyase (HPL) Cleavage

The unstable hydroperoxide intermediates are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74 family).[6][7] HPL catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group.

-

From 9S-HPODE: HPL cleaves 9S-HPODE to produce a C9 aldehyde, (Z)-3-nonenal, and 9-oxononanoic acid.[8][9] The 9-oxononanoic acid is a key intermediate on a direct path to the lactone precursor.[10]

-

From 13S-HPODE: HPL cleaves 13S-HPODE to yield a C6 aldehyde, hexanal, and a C12 ω-oxo acid, 12-oxo-(Z)-9-dodecenoic acid.[8]

1.3 Formation of 4-Hydroxynonanoic Acid

The central precursor to γ-nonalactone is 4-hydroxynonanoic acid. Its formation is the least characterized part of the pathway in plants, with evidence primarily drawn from microbial systems. Two main routes are proposed:

-

From the 9-LOX Pathway: The 9-oxononanoic acid generated from HPL cleavage of 9-HPODE can be reduced to 9-hydroxynonanoic acid.[11] This C9 hydroxy acid would then undergo peroxisomal β-oxidation. In this process, two cycles of β-oxidation would shorten the carbon chain by four carbons, yielding 4-hydroxynonanoic acid.

-

From the 13-LOX Pathway: The 13S-HPODE is first reduced to 13-hydroxyoctadecadienoic acid (13-HODE). This C18 hydroxy fatty acid then enters the peroxisome for β-oxidation.[12][13] Four cycles of β-oxidation shorten the chain by eight carbons, directly yielding the C10 intermediate 5-hydroxydecanoic acid, which after a proposed α-oxidation step could yield 4-hydroxynonanoic acid. This pathway has been elucidated in yeast.[14]

1.4 Lactonization

The final step is the intramolecular cyclization (lactonization) of 4-hydroxynonanoic acid. This reaction forms the stable five-membered ring of γ-nonalactone. This process can occur spontaneously under the acidic conditions often found in plant cell vacuoles, where many secondary metabolites are stored.[15]

Quantitative Data Summary

This section summarizes key quantitative data related to γ-nonalactone and the enzymes involved in its biosynthesis.

Table 1: Physicochemical Properties of γ-Nonalactone

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [3][16] |

| Molecular Weight | 156.22 g/mol | [3][16] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Strong, creamy, coconut-like | [3] |

| Boiling Point | 243 - 281 °C | [3][4] |

| Density | ~0.97 g/cm³ at 25°C | [3][4] |

| Solubility | Slightly soluble in water; Soluble in alcohol and oils | [3][17] |

Table 2: Concentration of Precursors and Product in Plant Tissues

| Compound | Plant Source | Tissue | Concentration / Content | Reference(s) |

| Linoleic Acid | Apple (Malus domestica) | Seed Oil | ~58.1% of total fatty acids | [18] |

| Linoleic Acid | Pear (Pyrus communis) | Seed Oil | ~59.5% of total fatty acids | [18] |

| Linoleic Acid | Raspberry (Rubus idaeus) | Seed Oil | ~54.5% of total fatty acids | [18] |

| γ-Nonalactone | Apricot (Prunus armeniaca) | Fresh Fruit | 5 µg/kg | [17] |

| γ-Nonalactone | Peach (Prunus persica) | Fruit | Detected (constituent) | [1] |

| γ-Nonalactone | Strawberry (Fragaria x ananassa) | Fruit | Detected (constituent) | [1] |

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source | Substrate | Kₘ | Vₘₐₓ | Reference(s) |

| Lipoxygenase-1 | Soybean (Glycine max) | Linoleic Acid | 7.7 ± 0.3 µM | Not specified | [12] |

| 13-Hydroperoxide Lyase | Soybean (Glycine max) | 13S-HPODE | 10 µM | Not specified | [8] |

| 13-Hydroperoxide Lyase | Arabidopsis (A. thaliana) | 13-HPOT | Not specified | 18.6 ± 3.0 nmol·mL⁻¹·min⁻¹ (activity) | [5] |

| 9/13-Hydroperoxide Lyase | Alfalfa (Medicago sativa) | 9-HPOD | ~50% relative activity to 13-HPOT | Not specified | [19] |

| 13-Hydroperoxide Lyase | Olive (Olea europaea) | 13-HPOT | Not specified | Activity up to 159.95 U·mg⁻¹ | [9] |

| Note: Kinetic data for plant-derived HPL is limited. Much of the available data is presented as relative activity or total activity under specific assay conditions rather than classical Kₘ and Vₘₐₓ values. |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis relevant to the γ-nonalactone biosynthesis pathway.

3.1 Protocol for Extraction and Quantification of γ-Nonalactone by GC-MS

This protocol details the analysis of γ-nonalactone from a fruit matrix using Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Materials and Reagents

-

Plant tissue (e.g., apricot, peach)

-

Liquid Nitrogen

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal Standard (IS): e.g., γ-decalactone or a stable isotope-labeled γ-nonalactone

-

γ-Nonalactone analytical standard

-

Centrifuge tubes (50 mL, solvent-resistant)

-

GC vials with inserts

B. Sample Preparation

-

Weigh approximately 10 g of fresh plant tissue.

-

Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue into a fine, homogenous powder using a pre-chilled grinder or mortar and pestle.

-

Transfer 5 g of the frozen powder to a 50 mL centrifuge tube.

C. Liquid-Liquid Extraction (LLE)

-

Spike the sample with a known concentration of the internal standard (e.g., 50 µL of a 10 µg/mL solution).

-

Add 20 mL of dichloromethane to the centrifuge tube.

-

Seal the tube and vortex vigorously for 2 minutes.

-

Place the tube on a shaker for 60 minutes at room temperature for thorough extraction.

-

Centrifuge the mixture at 4000 x g for 15 minutes to separate the organic and aqueous/solid phases.

-

Carefully collect the lower organic layer (DCM) using a glass Pasteur pipette and transfer it to a clean tube containing ~1 g of anhydrous sodium sulfate.

-

Vortex briefly and let it stand for 5 minutes to dry the extract.

-

Filter or carefully decant the dried extract into a new tube.

-

Concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial with an insert for analysis.

D. GC-MS Analysis

-

Gas Chromatograph: Agilent GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

-

Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min

-

Ramp 1: 5°C/min to 180°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 min

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI), 70 eV

-

Source Temperature: 230°C

-

Acquisition Mode:

-

Full Scan: m/z 40-300 (for identification)

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for γ-nonalactone (e.g., m/z 85) and the internal standard for quantification.

-

-

E. Quantification

-

Prepare a calibration curve using the analytical standard of γ-nonalactone spiked into a blank matrix extract.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot this ratio against the concentration of the standards to generate a linear regression.

-

Use the equation from the calibration curve to determine the concentration of γ-nonalactone in the samples.

3.2 Protocol for Plant Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes from linoleic acid, which absorb light at 234 nm.

A. Materials and Reagents

-

Plant tissue (e.g., young leaves, seeds)

-

Extraction Buffer: 0.1 M Sodium Phosphate buffer, pH 6.8

-

Substrate Solution: 10 mM Sodium Linoleate (B1235992). Prepare by dissolving linoleic acid with a drop of Tween-20 and neutralizing with NaOH.

-

Spectrophotometer (UV-Vis) and quartz cuvettes

B. Enzyme Extraction

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a Bradford or similar assay.

C. Activity Measurement

-

In a 1 mL quartz cuvette, add 950 µL of Extraction Buffer.

-

Add 20-50 µL of the crude enzyme extract and mix by inversion.

-

Start the reaction by adding 10 µL of the 10 mM Sodium Linoleate substrate solution.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 3-5 minutes.

-

Calculate the rate of change in absorbance (ΔA₂₃₄/min).

D. Calculation of Activity

-

Enzyme activity (Units/mg protein) can be calculated using the Beer-Lambert law.

-

One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

-

Activity (µmol/min/mL) = (ΔA₂₃₄/min × Total Volume) / (ε × Path Length)

-

ε (molar extinction coefficient for linoleate hydroperoxide) = 25,000 M⁻¹cm⁻¹

-

3.3 Protocol for Plant Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the activity of HPL by monitoring the depletion of its hydroperoxide substrate at 234 nm.

A. Materials and Reagents

-

Plant tissue

-

Extraction Buffer: 0.1 M Sodium Phosphate buffer, pH 6.5, containing 0.1% Triton X-100.

-

Substrate: 13S-HPODE or 9S-HPODE (can be synthesized enzymatically using soybean LOX). Prepare a ~5 mM stock solution.

B. Enzyme Extraction

-

Follow the same procedure as for LOX extraction (Protocol 3.2, Step B), using the HPL Extraction Buffer. HPL is often membrane-bound, requiring a detergent like Triton X-100 for solubilization.

C. Activity Measurement

-

In a 1 mL quartz cuvette, add 950 µL of HPL Extraction Buffer (without detergent for the assay itself if the enzyme is soluble).

-

Add 5 µL of the ~5 mM hydroperoxide substrate solution. Let the absorbance stabilize.

-

Initiate the reaction by adding 25-50 µL of the crude enzyme extract.

-

Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.

D. Calculation of Activity

-

Calculate the rate of substrate depletion (ΔA₂₃₄/min).

-

Use the same formula as for LOX activity to determine the µmol of substrate consumed per minute.

Conclusion

The biosynthesis of γ-nonalactone in plants is a fascinating example of how primary metabolic components like fatty acids are channeled into the production of potent secondary metabolites. The pathway, initiated by the well-characterized lipoxygenase and hydroperoxide lyase enzymes, proceeds through a series of oxidative and chain-shortening reactions, likely within the peroxisome, to yield the key 4-hydroxynonanoic acid precursor. While the initial steps are well-established, further research is required to fully elucidate the specific enzymes and regulatory mechanisms governing the intermediate steps in plants. The protocols and data provided in this guide offer a robust framework for researchers to investigate this pathway, quantify its products, and explore its potential for biotechnological applications in the flavor and fragrance industries.

References

- 1. chembk.com [chembk.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. chemtexusa.com [chemtexusa.com]

- 4. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA. | Semantic Scholar [semanticscholar.org]

- 12. The ABC Transporter PXA1 and Peroxisomal β-Oxidation Are Vital for Metabolism in Mature Leaves of Arabidopsis during Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Direct oxidative lactonization of alkenoic acids mediated solely by NaIO4: beyond a simple oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. dspace.library.uu.nl [dspace.library.uu.nl]

- 19. researchgate.net [researchgate.net]

The Coconut & Fruity Nuance: A Technical Guide to the Natural Occurrence and Analysis of Gamma-Nonalactone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gamma-nonalactone (B146572) (γ-nonalactone), a chiral aliphatic lactone, is a significant aroma compound found in a wide array of natural products. Its characteristic creamy, coconut-like, and fruity aroma contributes to the sensory profile of numerous fruits, dairy products, and fermented beverages. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the identification and quantification of γ-nonalactone, tailored for a scientific audience.

Natural Occurrence of Gamma-Nonalactone

Gamma-nonalactone is biosynthesized by a variety of plants and microorganisms. Its presence is widespread, and its concentration can vary significantly depending on the biological source, cultivar, degree of ripeness, and processing conditions.[1]

Fruit Sources

This lactone is a key contributor to the aroma of many fruits, imparting sweet and creamy notes. It has been identified in a variety of fruits, including peaches, apricots, strawberries, papayas, guavas, and currants.[2] While its presence is widely reported, detailed quantitative data across a broad spectrum of fruits is often embedded within larger volatile profile studies.

Dairy Products

Gamma-nonalactone is a natural constituent of milk and dairy products, where it contributes to the characteristic creamy and fatty flavor profile. Its concentration can be influenced by factors such as the animal's feed and heat treatment of the milk.

Fermented Foods and Beverages

The fermentation process can lead to the formation of gamma-nonalactone through the metabolic activity of yeasts and other microorganisms. It is a known component of various fermented products, including beer, wine, and spirits. In aged beers, for instance, the concentration of gamma-nonalactone can increase, contributing to the overall flavor profile.[3] In wines, its concentration can be influenced by the grape variety, fermentation conditions, and aging process, with red wines generally exhibiting higher levels than white wines.[4]

Quantitative Data on Gamma-Nonalactone Occurrence

The following tables summarize the reported concentrations of gamma-nonalactone in various natural sources. It is important to note that values can vary significantly based on the analytical methodology, sample preparation, and the specific characteristics of the sample.

Table 1: Concentration of Gamma-Nonalactone in Fruits

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Peach (Prunus persica) | Gleason Early Elberta | Present (Total lactone concentration increases with ripeness) | [5] |

| Apricot (Prunus armeniaca) | Not Specified | Present | [1] |

| Strawberry (Fragaria x ananassa) | Not Specified | Present | [2] |

| Rice (cooked, non-scented) | Not Specified | Detected in headspace | [6] |

Table 2: Concentration of Gamma-Nonalactone in Dairy Products

| Product | Condition | Concentration | Reference |

| Raw Cream | Untreated | Detected | [7] |

| Pasteurized Cream | Heat-treated | Detected | [7] |

| Butter | Not Specified | Present | [8] |

| Cheese | Not Specified | Present | [2] |

Table 3: Concentration of Gamma-Nonalactone in Fermented Beverages

| Beverage | Type/Variety | Concentration (µg/L) | Reference |

| Wine | California White Wines | 0 - 16 (Average: 7) | [4] |

| Wine | California Red Wines | 12 - 43 (Average: 24) | [4] |

| Wine | French Red Wines | 14 - 41 (Average: 21) | [4] |

| Wine | Botrytised Wines | Up to 43.5 | [4] |

| Wine | New Zealand Pinot Noir | 8.3 - 22.5 | [9] |

| Beer | Aging Beer | Increases above taste threshold during aging | [3] |

Biosynthesis of Gamma-Nonalactone

The primary biosynthetic precursor for gamma-nonalactone in many microorganisms, particularly yeasts such as Saccharomyces cerevisiae and Sporobolomyces odorus, is linoleic acid.[10] The pathway involves a series of enzymatic reactions, primarily initiated by lipoxygenases.

Two main biosynthetic routes have been elucidated in yeast:

-

13-Lipoxygenase Pathway: Linoleic acid is first oxidized by 13-lipoxygenase to form 13-hydroperoxyoctadecadienoic acid (13-HPODE). Subsequent reduction and β-oxidation, followed by an α-oxidation step, leads to the formation of (S)-γ-nonalactone.[10]

-

9-Lipoxygenase Pathway: Alternatively, 9-lipoxygenase can oxidize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE). A Baeyer-Villiger type oxidation then yields azelaic acid and 2E,4E-nonadien-1-ol, which is further transformed into (R)-γ-nonalactone.[10]

Enantiomeric Distribution

Gamma-nonalactone possesses a chiral center, resulting in two enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. The enantiomeric distribution can be an indicator of the compound's origin. In many natural sources, the (R)-enantiomer is predominant. For instance, in various apricot cultivars, the (R)-enantiomer of gamma-lactones (C6 to C12) can exceed 90%.[2] In contrast, synthetic gamma-nonalactone is often produced as a racemic mixture. In Australian red and botrytized white wines, the (R)-enantiomer of gamma-nonalactone was generally found to be more prevalent than the (S)-enantiomer.[3]

Table 4: Enantiomeric Distribution of Gamma-Nonalactone in Natural Sources

| Source | Predominant Enantiomer | Enantiomeric Ratio (R/S) | Reference |

| Apricot (Prunus armeniaca) | (R) | >90% (for γ-lactones C6-C12) | [2] |

| Australian Red Wine | (R) | Generally Prevalent | [3] |

| Australian Botrytised White Wine | (R) | Generally Prevalent | [3] |

Experimental Protocols for Analysis

The accurate quantification of gamma-nonalactone in complex matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for its analysis. For enhanced accuracy and precision, stable isotope dilution analysis (SIDA) is the gold standard.

General Experimental Workflow

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is ideal for the analysis of volatile and semi-volatile compounds from both liquid and solid matrices.[11]

Protocol for Fruit Matrix:

-

Sample Preparation: Homogenize a known weight of the fresh or frozen fruit sample.

-

Vial Preparation: Place a measured amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated γ-nonalactone for SIDA).

-

Matrix Modification (Optional): Add a saturated NaCl solution to increase the ionic strength and promote the release of volatiles.

-

Equilibration: Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.[11]

Liquid-Liquid Extraction (LLE) Coupled with GC-MS

LLE is a classic extraction method suitable for a broad range of compounds.[11]

Protocol for Liquid Matrix (e.g., Wine):

-

Sample Preparation: Take a defined volume of the liquid sample (e.g., 10 mL).

-

Internal Standard Spiking: Add a known amount of the internal standard.

-

Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the sample. Vigorously mix (e.g., vortex) for a set time to ensure thorough extraction.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the organic layer containing the extracted compounds.

-

Drying and Concentration: Dry the organic extract (e.g., using anhydrous sodium sulfate) and concentrate it under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate quantification technique that uses a stable isotope-labeled analog of the analyte as an internal standard.[12]

Key Steps:

-

Synthesis of Labeled Standard: A deuterated or 13C-labeled γ-nonalactone standard is synthesized.[12]

-

Spiking: A known amount of the labeled standard is added to the sample at the beginning of the sample preparation process.

-

Extraction and Analysis: The sample is then extracted and analyzed by GC-MS as described in the protocols above.

-

Quantification: The concentration of the native γ-nonalactone is determined by the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.[12] This method effectively compensates for any loss of analyte during sample preparation and analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or equivalent) is typically used for good separation of lactones. For chiral analysis, a cyclodextrin-based chiral column is required.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the volatile compounds. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 230-250°C).[6]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target analytes to enhance sensitivity and selectivity. The characteristic fragment ion for γ-nonalactone is often m/z 85.[6]

-

Conclusion

Gamma-nonalactone is a crucial aroma compound that defines the sensory characteristics of a diverse range of natural products. Understanding its natural occurrence, biosynthetic pathways, and having robust analytical methods for its quantification are essential for quality control in the food and fragrance industries, for authenticity assessment, and for advancing research in flavor chemistry and biotechnology. The methodologies and data presented in this technical guide provide a solid foundation for researchers and scientists working with this important natural product.

References

- 1. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral gamma-lactones, key compounds to apricot flavor: sensory evaluation, quantification, and chirospecific analysis in different varieties [agris.fao.org]

- 3. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gamma-Lactones [leffingwell.com]

- 9. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Gamma-Nonalactone: A Technical Guide for Researchers

Introduction

Gamma-nonalactone (B146572), often referred to by the trade name Aldehyde C-18, is a crucial aroma compound in the flavor and fragrance industry, prized for its characteristic creamy, coconut-like scent. This lactone is found naturally in a variety of fruits, such as peaches and apricots, as well as in dairy products and spirits. The molecule possesses a single chiral center at the C-5 position of the furanone ring, giving rise to two distinct stereoisomers: (R)-gamma-nonalactone and (S)-gamma-nonalactone. While sharing identical physicochemical properties in an achiral environment, these enantiomers exhibit notable differences in their sensory characteristics, a testament to the stereospecificity of human olfactory receptors. This technical guide provides an in-depth overview of the stereoisomers of gamma-nonalactone, detailing their properties, synthesis, separation, and the biological mechanisms underlying their perception.

Physicochemical and Sensory Characteristics

The distinct properties of the (R)- and (S)-enantiomers of gamma-nonalactone are critical for their application in product formulation. While many physical properties are identical, they differ significantly in their interaction with chiral environments, most notably the olfactory receptors, leading to different odor profiles and detection thresholds. The (R)-enantiomer is predominantly found in natural sources.

Table 1: Physicochemical and Sensory Properties of γ-Nonalactone Stereoisomers

| Property | (R)-γ-Nonalactone | (S)-γ-Nonalactone | Racemic γ-Nonalactone |

| Synonyms | (R)-(+)-5-Pentyloxolan-2-one | (S)-(-)-5-Pentyloxolan-2-one | Aldehyde C-18, Coconut Aldehyde |

| CAS Number | 63357-96-0 | 63357-97-1 | 104-61-0 |

| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol | 156.22 g/mol | 156.22 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor Description | Sweet, soft coconut, fatty, milky | Fatty, moldy, weak coconut | Intense coconut, creamy, fruity |

| Odor Threshold (in wine) | 284 µg/L[1] | 91 µg/L[1] | ~30 µg/L[1] |

| Optical Rotation ([α]D) | Data not available¹ | Data not available¹ | 0° |

| Specific Gravity (@25°C) | Data not available | Data not available | 0.958 - 0.965 |

| Refractive Index (@20°C) | Data not available | Data not available | 1.446 - 1.449 |

| Boiling Point | ~243°C (estimated) | ~243°C (estimated) | 243°C |

Experimental Protocols

Asymmetric Synthesis of γ-Nonalactone Enantiomers

The enantioselective synthesis of (R)- and (S)-γ-nonalactone can be achieved starting from the corresponding chiral precursors, L-glutamic acid and D-glutamic acid, respectively. This method provides high enantiomeric purity.

Methodology:

-

Preparation of Chiral Precursor: L-glutamic acid is converted to (S)-5-oxo-2-tetrahydrofurancarboxaldehyde. The same procedure is applied to D-glutamic acid to obtain the (R)-enantiomer of the aldehyde. This involves deamination and reduction reactions.

-

Wittig Reaction: The chiral aldehyde is then subjected to a Wittig reaction with a suitable phosphorane to introduce the pentyl side chain. The choice of the phosphorane is crucial for the successful formation of the carbon-carbon bond.

-

Hydrogenation and Lactonization: The product from the Wittig reaction, an unsaturated lactone precursor, is then hydrogenated to saturate the double bond. This is typically followed by spontaneous or acid-catalyzed intramolecular cyclization to yield the final γ-nonalactone enantiomer.

Note: A general, non-asymmetric synthesis can be performed via the condensation of heptanal (B48729) with malonic acid, followed by cyclization.

Chiral Separation by Gas Chromatography (GC)

The enantiomers of gamma-nonalactone can be effectively separated and quantified using gas chromatography with a chiral stationary phase.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral GC Column: A cyclodextrin-based chiral stationary phase is recommended, such as a Rt-βDEXcst capillary column.

-

Carrier Gas: Helium or Hydrogen.

-

Injector: Split/splitless inlet.

-

Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure elution of the compounds.

-

Sample Preparation: Samples containing gamma-nonalactone (e.g., from wine or a synthetic reaction mixture) can be prepared by liquid-liquid extraction with a suitable organic solvent like dichloromethane, followed by concentration.

Caption: Workflow for the chiral analysis of gamma-nonalactone.

Sensory Analysis: Odor Threshold Determination

The determination of odor detection thresholds is performed according to standardized methods, such as ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[2]

Methodology:

-

Panel Selection: A panel of trained sensory assessors is selected.

-

Sample Preparation: A series of dilutions of the purified enantiomer in a suitable solvent (e.g., water or ethanol (B145695) for olfactometry in an aqueous solution, or odorless air for vapor phase thresholds) is prepared in ascending order of concentration.

-

Forced-Choice Presentation: Panelists are presented with a set of three samples (a triangle test), where two are blanks (solvent only) and one contains the diluted odorant. They are asked to identify the odd sample.

-

Ascending Concentration Series: The procedure is repeated with progressively higher concentrations of the odorant.

-

Threshold Calculation: The individual threshold is typically defined as the concentration at which the panelist can correctly identify the odd sample in two consecutive presentations. The group threshold is then calculated from the individual thresholds, often as the geometric mean.

Olfactory Signaling Pathway

The perception of different odors for the (R)- and (S)-enantiomers of gamma-nonalactone is a direct result of their differential interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs). The binding of an odorant molecule to an OR initiates a signal transduction cascade.

Caption: Olfactory signal transduction cascade.

The chiral specificity arises from the three-dimensional structure of the binding pocket of the olfactory receptors. Just as a left-handed glove does not fit a right hand, the (S)-enantiomer of gamma-nonalactone will have a different fit and binding affinity to a specific olfactory receptor compared to its (R)-counterpart. This leads to a different pattern of receptor activation and, consequently, a different perceived odor.

The stereoisomers of gamma-nonalactone provide a compelling example of the importance of chirality in the field of aroma chemistry. The distinct sensory profiles and odor thresholds of the (R)- and (S)-enantiomers highlight the sophisticated and stereospecific nature of human olfactory perception. For researchers and professionals in drug development, flavors, and fragrances, a thorough understanding and the ability to selectively synthesize and analyze these stereoisomers are paramount for the creation of targeted and effective products. The methodologies outlined in this guide provide a framework for the comprehensive study of these and other chiral aroma compounds.

References

An In-depth Technical Guide to Gamma-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572) (γ-nonalactone) is a naturally occurring and synthetically produced organic compound belonging to the lactone family. It is a significant component in the flavor and fragrance industry, prized for its characteristic creamy, coconut-like aroma with fruity undertones.[1][2] Beyond its sensory applications, the biological activities and metabolic fate of gamma-lactones are of increasing interest to the scientific community, including those in the field of drug development. This guide provides a comprehensive overview of gamma-nonalactone, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and biological relevance.

Chemical Identity and Synonyms

The definitive identifier for gamma-nonalactone is its CAS (Chemical Abstracts Service) registry number. The compound is also known by a variety of synonyms, a selection of which are presented below.

| Identifier | Value |

| CAS Number | 104-61-0 |

| IUPAC Name | 5-Pentyl-dihydrofuran-2(3H)-one |

| Synonyms | Aldehyde C-18, Coconut Aldehyde, γ-Nonalactone, Nonan-1,4-olide, 4-Hydroxynonanoic acid γ-lactone, Prunolide, γ-Amyl-γ-butyrolactone, γ-Pelargolactone |

Physicochemical Properties

A summary of the key physicochemical properties of gamma-nonalactone is provided in the table below, offering a snapshot of its characteristics relevant to laboratory and industrial handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Creamy, coconut-like, fruity | [1][2] |

| Boiling Point | 281 °C | [2] |

| Melting Point | Approx. 26 °C | [2] |

| Flash Point | >110 °C | [2] |

| Density | 0.965–0.975 g/cm³ at 25°C | [2] |

| Solubility | Soluble in alcohol and oils; slightly soluble in water | [1][2] |

| LogP | 2.5 | [3] |

Synthesis of Gamma-Nonalactone: Experimental Protocols

Several synthetic routes to gamma-nonalactone have been established. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from Heptanal and Malonic Acid

This method involves a Knoevenagel condensation followed by lactonization.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, charge 4.16 g (40 mmol) of malonic acid.

-

Addition of Reagents: Add 5.6 mL (40 mmol) of heptaldehyde, followed by 8 mL (60 mmol) of triethylamine (B128534). The addition of the amine will initially cause a milky appearance as the malonic acid dissolves, which should quickly become a clear, colorless solution.[4]

-

Heating: Heat the reaction mixture to 100-110°C for 1 hour. The solution will turn a slight yellow color.[4]

-

Work-up and Extraction:

-

Cool the reaction mixture and transfer it to a separatory funnel. Rinse the flask with 2 x 20 mL of diethyl ether and add the rinsings to the separatory funnel.

-

Neutralize the triethylamine by adding 40 mL of 4N HCl. Shake the funnel and separate the layers.[4]

-

Wash the organic layer with 2 x 20 mL of water.

-

Extract the aqueous layers with 2 x 20 mL of diethyl ether.

-

Combine all organic extracts and wash with a saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Lactonization:

-

Remove the diethyl ether by distillation.

-

To the crude 3-nonenoic acid, add 30 mL of heptane (B126788) and an equal weight of Amberlyst 15 cationic resin.

-

Heat the mixture to reflux for 1 hour with vigorous stirring.[4]

-

-

Purification:

-

Cool the mixture and decant the supernatant into a clean flask.

-

Wash the resin with 3 x 10 mL of diethyl ether and add the washings to the supernatant.

-

Remove the solvents under reduced pressure to yield gamma-nonalactone as a pale yellow oil.[4]

-

Synthesis via Free Radical Addition of n-Hexanol to Acrylic Acid

This industrial method involves the free radical addition of an alcohol to an alkene.

Experimental Protocol:

-

Reaction Setup: In a reactor equipped with a heating mantle, stirrer, and a Dean-Stark trap containing a desiccant (e.g., anhydrous sodium sulfate), add 3/4 of the total amount of n-hexanol and a catalyst such as zinc bromide.

-

Heating: Stir and heat the mixture to 170-190°C.

-

Addition of Reagents: Mix the remaining 1/4 of n-hexanol with an initiator (e.g., di-t-butyl peroxide) and acrylic acid. Drip this mixture into the heated reactor at a rate of 3-10 mL/h.

-

Reflux and Water Removal: After the addition is complete, allow the mixture to reflux for 5-15 hours. Water generated during the reaction will be collected in the Dean-Stark trap.[5]

-

Purification: The crude product is typically purified by fractional distillation under reduced pressure.

Biological Activity and Relevance to Drug Development

While gamma-nonalactone is primarily used in the flavor and fragrance industries, research into its biological effects and those of structurally related compounds is ongoing.

Toxicological Profile

Gamma-nonalactone is generally considered safe for use as a flavoring agent in food, with an acceptable daily intake (ADI) of 0-1.25 mg/kg body weight established by JECFA.[6] Studies in rats have shown that it is rapidly absorbed orally and excreted mainly in the urine.[6] High-dose animal studies have indicated potential for somnolence and abnormal liver and kidney function tests.[6] It is not considered to be a skin irritant or sensitizer (B1316253) in humans at typical exposure levels.[6]

Metabolic Fate

The metabolic fate of gamma-lactones has been studied in both rats and humans. Gamma-butyrolactone, a related compound, is rapidly converted to gamma-hydroxybutyric acid (GHB) by enzymes in the blood and liver.[7] It is plausible that gamma-nonalactone undergoes a similar ring-opening hydrolysis, catalyzed by esterases, to form the corresponding 4-hydroxynonanoic acid, which can then be further metabolized.

Potential Pharmacological Relevance

While direct pharmacological applications of gamma-nonalactone are not well-established, other gamma-lactones have shown potential in neuroscience. For instance, gamma-decanolactone has demonstrated efficacy against seizures in animal models and has been shown to inhibit the generation of reactive oxygen species and inflammatory markers in vitro.[8] These findings suggest that the gamma-lactone scaffold may be a starting point for the development of novel therapeutic agents for neurological disorders.

Visualizations

Synthesis Workflow: Heptanal and Malonic Acid Route

Caption: A simplified workflow for the synthesis of gamma-nonalactone.

Metabolic Pathway of Gamma-Lactones

Caption: A logical diagram of the metabolic pathway of gamma-lactones.

References

- 1. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. chemtexusa.com [chemtexusa.com]

- 4. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN102060816A - Synthesis method of gamma-nonalactone - Google Patents [patents.google.com]